molecular formula C10H15N3O2S2 B1349656 {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid CAS No. 68161-57-9

{[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid

Cat. No.: B1349656
CAS No.: 68161-57-9
M. Wt: 273.4 g/mol
InChI Key: JFLHCHYQJDYJKP-UHFFFAOYSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic organic molecules containing multiple functional groups. The official International Union of Pure and Applied Chemistry name is 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid, which precisely describes the molecular architecture through systematic naming protocols. This nomenclature begins with the acetic acid backbone, modified by a sulfanyl linkage to the thiadiazole ring system, which itself bears a cyclohexylamino substituent at the 5-position. The numbering system for the 1,3,4-thiadiazole ring places the sulfur atom at position 1, with nitrogen atoms at positions 3 and 4, following International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds.

The molecular formula C₁₀H₁₅N₃O₂S₂ reveals the precise atomic composition of this complex organic molecule, indicating ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, two oxygen atoms, and two sulfur atoms. This formula corresponds to a molecular weight of 273.375 grams per mole, reflecting the substantial size of this heterocyclic compound. The degree of unsaturation calculation yields a value of three, accounting for the aromatic character of the thiadiazole ring and the carbonyl group of the carboxylic acid functionality. The presence of two sulfur atoms is particularly noteworthy, as one participates in the heterocyclic ring formation while the other serves as a bridging element between the ring and the acetic acid moiety.

Table 1: Molecular Properties of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic Acid

Property Value
Molecular Formula C₁₀H₁₅N₃O₂S₂
Molecular Weight 273.375 g/mol
Chemical Abstracts Service Registry Number 68161-57-9
International Union of Pure and Applied Chemistry Name 2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Simplified Molecular Input Line Entry System OC(=O)CSc1nnc(s1)NC1CCCCC1
Degree of Unsaturation 3

The structural analysis reveals that the cyclohexylamino group contributes significantly to the molecular complexity, providing six additional carbon atoms arranged in a saturated ring configuration. This cyclohexyl substituent introduces conformational flexibility while maintaining a relatively rigid framework that influences the overall three-dimensional structure of the molecule. The amino linkage between the cyclohexyl group and the thiadiazole ring creates an important hydrogen bonding site that may influence both intramolecular and intermolecular interactions. The thioacetic acid portion adds polar functionality through both the sulfur bridge and the carboxylic acid group, creating multiple sites for potential chemical modifications and biological interactions.

Properties

IUPAC Name

2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c14-8(15)6-16-10-13-12-9(17-10)11-7-4-2-1-3-5-7/h7H,1-6H2,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLHCHYQJDYJKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN=C(S2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90368565
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68161-57-9
Record name {[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90368565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide with Carboxylic Acids

A widely used method involves the cyclization reaction between thiosemicarbazide and a suitable carboxylic acid or its derivative (e.g., chloroacetic acid) in the presence of phosphorus pentachloride or other dehydrating agents. The process can be summarized as follows:

  • Step 1: Mix thiosemicarbazide, carboxylic acid (or derivative), and phosphorus pentachloride in a dry reaction vessel.
  • Step 2: Grind the mixture at room temperature to promote solid-phase reaction.
  • Step 3: Allow the mixture to stand, facilitating cyclization to form the 1,3,4-thiadiazole ring.
  • Step 4: Adjust the pH of the reaction mixture to mildly basic (pH 8–8.2) using a base.
  • Step 5: Filter, dry, and recrystallize the product to obtain 2-amino-5-substituted-1,3,4-thiadiazole intermediates.

This method is advantageous due to its mild conditions, short reaction time, low equipment requirements, and use of relatively low-toxicity phosphorus pentachloride.

Introduction of the Cyclohexylamino Group

The cyclohexylamino substituent at the 5-position is introduced via nucleophilic substitution or amination reactions on the thiadiazole ring. This can be achieved by reacting the 5-chloro or 5-bromo substituted thiadiazole intermediate with cyclohexylamine under controlled conditions, typically in an organic solvent such as ethanol or DMF, at elevated temperatures. The reaction proceeds via displacement of the halogen by the amine nucleophile, yielding 5-(cyclohexylamino)-1,3,4-thiadiazole derivatives.

Attachment of the Thioacetic Acid Moiety

The 2-position of the thiadiazole ring is functionalized with a thiol group linked to acetic acid. This is commonly done by:

  • Reacting the 2-thiol substituted thiadiazole intermediate with chloroacetic acid or its esters.
  • The thiol group acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, forming a thioether linkage.
  • Subsequent hydrolysis or purification yields this compound.

Comparative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclization Thiosemicarbazide + Carboxylic acid + PCl5 Formation of 1,3,4-thiadiazole ring
2 pH Adjustment & Purification Base to pH 8–8.2, filtration, recrystallization Isolation of 2-amino-5-substituted thiadiazole
3 Nucleophilic substitution 5-Halo-thiadiazole + Cyclohexylamine Introduction of cyclohexylamino group
4 Thioether formation 2-Thiol thiadiazole + Chloroacetic acid Formation of thioacetic acid moiety

Research Findings and Considerations

  • The solid-phase reaction method using phosphorus pentachloride is efficient and scalable, suitable for industrial synthesis due to mild conditions and short reaction times.
  • Cyclization reactions can be performed under acidic or basic conditions, but the choice affects yield and purity; acidic conditions favor cyclization, while basic conditions assist in purification.
  • The nucleophilic substitution step requires careful control of temperature and solvent to avoid side reactions and ensure high selectivity for the cyclohexylamino substitution.
  • The final thioether formation step is critical for attaching the acetic acid moiety, which imparts the compound’s characteristic properties and potential biological activity.

Scientific Research Applications

Chemistry: {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds with potential biological activities.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its structural features make it a candidate for interacting with biological macromolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group and the thiadiazole ring are key structural features that facilitate binding to these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Antifungal Activity

  • Target Compound Derivatives: Hybrids like 6e, 6k, and 6r (oxadiazole-thiadiazole hybrids) showed MIC values of 8–16 μg/mL against C. albicans, comparable to ketoconazole. Docking studies suggest these compounds bind to fungal lanosterol 14α-demethylase, disrupting ergosterol synthesis .

Anticonvulsant and Anticancer Activity

  • Hydrazide Derivatives: [(5-p-Tolylamino-[1,3,4]thiadiazol-2-yl)sulfanyl]acetic acid hydrazide (CAS: 52494-24-3) exhibited potent anticonvulsant activity (ED50 = 2.70 μmol/kg) in MES tests, likely due to modulation of GABAergic pathways .
  • Sulfanylacetic Acid Derivatives: 5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives demonstrated antiproliferative activity in preclinical models, with IC50 values <10 μM against leukemia cells .

Melting Points and Solubility

  • The target compound’s derivatives (e.g., ethyl 3-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]propanoate) are typically crystalline solids with moderate solubility in ethanol and DMF but poor water solubility due to the hydrophobic cyclohexyl group .
  • In contrast, methoxy-substituted derivatives (e.g., 5k: 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) have lower melting points (135–136°C) and improved aqueous solubility .

Structure-Activity Relationships (SAR)

Cyclohexylamino Group: Critical for antifungal activity; its lipophilicity enhances membrane penetration and target binding .

Thio-Acetic Acid Moiety: Modifications here (e.g., esterification to propanoate or hydrazide) retain activity but alter pharmacokinetics .

Substituent Flexibility : Benzylthio or fluorophenyl groups (e.g., in ) reduce antifungal efficacy but improve anticonvulsant or anticancer profiles .

Biological Activity

The compound {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid , with the CAS number 68161-57-9 , is a thiadiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, antimicrobial properties, and other pharmacological implications based on diverse research findings.

  • Molecular Formula : C10H15N3O2S2
  • Molecular Weight : 273.38 g/mol
  • Structure : The compound features a cyclohexylamino group linked to a thiadiazole ring and an acetic acid moiety, which contributes to its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of thiadiazole derivatives. For instance, a study evaluating several thiadiazole compounds demonstrated that modifications in their structure significantly influenced their cytotoxicity against cancer cell lines such as HeLa and MCF-7. The compound containing the thiadiazole nucleus exhibited notable cytotoxic effects, with an IC50 value of 29 μM against HeLa cells, indicating a promising anticancer activity12.

CompoundCell LineIC50 (μM)
This compoundHeLa29
Other Thiadiazole DerivativesMCF-773

Antimicrobial Activity

Thiadiazole derivatives have also been investigated for their antimicrobial properties. A review of various thiadiazole compounds indicated that they possess broad-spectrum antimicrobial activity. The presence of electron-donating groups enhances their interaction with microbial targets, leading to increased efficacy32. For example, compounds derived from thiadiazoles have shown effectiveness against resistant strains of bacteria and fungi.

Case Studies and Research Findings

  • Cytotoxicity Evaluation :
    • In a study focused on the synthesis and evaluation of new thiadiazole derivatives, it was found that structural modifications could lead to significant increases in cytotoxic activity. The derivatives were tested against human cancer cell lines using the MTT assay, revealing that certain modifications led to enhanced lipophilicity and improved interaction with biological targets1.
  • Antimicrobial Screening :
    • A comprehensive evaluation of various thiadiazole derivatives demonstrated their effectiveness against Mycobacterium tuberculosis and other pathogens. The study reported several compounds with minimum inhibitory concentrations (MICs) in the low microgram range, showcasing their potential as antimicrobial agents2[^8^].
  • Mechanistic Insights :
    • Research into the mechanism of action for these compounds has suggested that they may act by disrupting cellular processes in target organisms or cells. For instance, studies have indicated that certain thiadiazoles can inhibit key enzymes involved in cellular metabolism or induce apoptosis in cancer cells32.

Q & A

Q. What are the established synthetic routes for {[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio}acetic acid, and how do reaction conditions influence yield?

The compound is synthesized via a two-step process: (1) heterocyclization of acylated thiosemicarbazides with carbon disulfide to form the 1,3,4-thiadiazole core, followed by (2) S-alkylation with chloroacetic acid derivatives. Key variables include solvent polarity (e.g., DMF or ethanol), temperature (60–80°C for alkylation), and stoichiometric ratios of reagents. Optimized conditions achieve yields >70% when using catalytic bases like triethylamine to deprotonate thiol intermediates during alkylation .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify cyclohexylamino and thioacetic acid substituents, IR spectroscopy to identify N–H (3200–3300 cm⁻¹) and C=O (1680–1720 cm⁻¹) stretches, and mass spectrometry (HRMS) for molecular ion validation. Purity is assessed via HPLC (>95% purity) and TLC (Rf consistency) .

Q. What preliminary biological activities have been reported for this compound?

Derivatives of 5-amino-1,3,4-thiadiazole-2-thiols exhibit anticonvulsant (ED₅₀ < 100 mg/kg in rodent models) and antimicrobial activity (MIC 8–32 µg/mL against S. aureus and E. coli). The cyclohexylamino group enhances lipophilicity, potentially improving blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve scalability and regioselectivity?

Scalability is enhanced by substituting traditional reflux with microwave-assisted synthesis (reduces reaction time from 6h to 30 min). Regioselectivity in alkylation is controlled by using bulky solvents (e.g., THF) to sterically hinder undesired N-alkylation. DOE (Design of Experiments) models can statistically optimize variables like pH (7.5–8.5) and reagent molar ratios .

Q. How should contradictions in biological activity data between similar derivatives be resolved?

Discrepancies often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce antimicrobial activity due to decreased membrane permeability. Use QSAR models to correlate Hammett constants (σ) with bioactivity, and validate via docking studies against target enzymes (e.g., dihydrofolate reductase) .

Q. What strategies are effective in establishing structure-activity relationships (SAR) for this compound?

SAR studies require systematic variation of substituents:

  • Cyclohexyl group : Replace with smaller (cyclopentyl) or aromatic (phenyl) rings to assess hydrophobic interactions.
  • Thioacetic acid : Substitute with ester or amide derivatives to modulate solubility. Biological data should be analyzed using cluster analysis or PCA to identify pharmacophore patterns .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?

The thiadiazole sulfur acts as a nucleophile in S-alkylation, following second-order kinetics. DFT calculations reveal that electron-donating groups (e.g., -NH₂) on the thiadiazole increase nucleophilicity (lower ΔG‡). Competing side reactions (e.g., oxidation to sulfones) are minimized under inert atmospheres .

Q. How can computational methods predict the compound’s toxicity and metabolic stability?

In silico tools like ProTox-II predict acute toxicity (LD₅₀) and hepatotoxicity risks. For metabolic stability, CYP450 isoform binding (e.g., CYP3A4) is modeled via molecular dynamics simulations . Experimental validation uses microsomal incubation assays (t₁/₂ > 60 min indicates favorable stability) .

Q. What are the challenges in achieving regioselective functionalization of the thiadiazole ring?

Regioselectivity is influenced by the directing effects of existing substituents. The 5-position cyclohexylamino group directs electrophiles to the 2-position via resonance stabilization. Kinetic vs. thermodynamic control can be leveraged: low temperatures favor kinetic products (e.g., 2-substitution), while higher temperatures favor thermodynamic products .

Q. How do solvent polarity and pH affect the compound’s stability in aqueous solutions?

The compound undergoes hydrolysis at extremes of pH:

  • Acidic conditions (pH < 3) : Thioacetic acid decomposes to acetic acid and H₂S.
  • Alkaline conditions (pH > 10) : Thiadiazole ring opens via nucleophilic attack.
    Stability is maximized in buffered solutions (pH 6–8) with co-solvents like DMSO (20% v/v) to enhance solubility .

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